molecular formula C12HBr9O B041043 2,2',3,3',4,4',5,6,6'-Nonabromodiphenyl ether CAS No. 437701-79-6

2,2',3,3',4,4',5,6,6'-Nonabromodiphenyl ether

Cat. No. B041043
M. Wt: 880.3 g/mol
InChI Key: IEEVDIAVLGLVOW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2,2',3,3',4,4',5,6,6'-Nonabromodiphenyl ether and its isomers, such as BDE-206, BDE-207, and BDE-208, has been achieved through methods like perbromination of phenoxyanilines and reductive debromination of decabromodiphenyl ether (BDE-209) using sodium borohydride. This process is crucial for producing authentic standards necessary for analytical, toxicological, and physical-chemical property studies (Christiansson et al., 2006).

Molecular Structure Analysis

The molecular structure of these nonabrominated diphenyl ethers has been characterized by various spectroscopic methods, including 1H NMR, 13C NMR, and electron ionization mass spectra, alongside melting points. The detailed structural elucidation enables a deep understanding of their chemical behavior and interaction with the environment.

Chemical Reactions and Properties

2,2',3,3',4,4',5,6,6'-Nonabromodiphenyl ether undergoes photolytic debromination when exposed to sunlight, transforming into lower brominated diphenyl ethers and polybrominated dibenzofurans (PBDFs) across different matrices like toluene, silica gel, sand, sediment, and soil. This transformation is significant due to its potential impact on environmental fate and biological accumulation (Söderstrom et al., 2004).

Physical Properties Analysis

The physical properties of 2,2',3,3',4,4',5,6,6'-Nonabromodiphenyl ether and its congeners, such as solubility, melting point, and stability, are critical for their application as flame retardants and for understanding their environmental persistence and mobility.

Chemical Properties Analysis

The chemical properties, including reactivity towards photolytic degradation and oxidative degradation by agents like potassium permanganate, highlight the pathways through which these compounds can be transformed in the environment, leading to the formation of various intermediate products. Such transformations are essential for assessing the environmental and health risks associated with PBDEs (Shi et al., 2015).

Scientific Research Applications

  • Toxicology and Health Impact : Neonatal exposure to higher brominated diphenyl ethers, including nonabromodiphenyl ether, has been shown to impair spontaneous behavior, learning, and memory functions in adult mice (Viberg et al., 2006).

  • Analytical Chemistry : Nonabromodiphenyl ethers like BDE-206, BDE-207, and BDE-208 can be utilized as authentic standards for analytical, toxicological, stability studies, and physical-chemical properties (Christiansson et al., 2006).

  • Material Science : 4,4′-Dihydroxy-3,3′-dinitrodiphenyl ether is a valuable precursor for symmetrical bisphenolic Mannich derivatives and thermally stable plastics (Imoto et al., 2010).

  • Environmental Impact and Degradation : The anaerobic degradation of decabromodiphenyl ether leads to the formation of octa- and nonabromodiphenyl ether congeners, which may affect its environmental safety (Gerecke et al., 2005).

  • Occupational Exposure : Workers in industries using polybrominated diphenyl ethers, including nonabromodiphenyl ether, as flame retardants, such as electronics-dismantling plants, are exposed to these chemicals (Sjödin et al., 1999).

properties

IUPAC Name

1,2,3,4,5-pentabromo-6-(2,3,4,6-tetrabromophenoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12HBr9O/c13-2-1-3(14)11(8(19)4(2)15)22-12-9(20)6(17)5(16)7(18)10(12)21/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEEVDIAVLGLVOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Br)Br)Br)OC2=C(C(=C(C(=C2Br)Br)Br)Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12HBr9O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30451985
Record name 2,2′,3,3′,4,4′,5,6,6′-Nonabromodiphenyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30451985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

880.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2',3,3',4,4',5,6,6'-Nonabromodiphenyl ether

CAS RN

437701-79-6
Record name 2,2',3,3',4,4',5,6,6'-Nonabromodiphenyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0437701796
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2′,3,3′,4,4′,5,6,6′-Nonabromodiphenyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30451985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2',3,3',4,4',5,6,6'-NONABROMODIPHENYL ETHER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/872OKM983V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
63
Citations
A Christiansson, D Teclechiel, J Eriksson, Å Bergman… - Chemosphere, 2006 - Elsevier
Polybrominated diphenyl ethers (PBDEs) have been used extensively as brominated flame retardants (BFRs) in textiles, upholstery and electronics. They are ubiquitous contaminants in …
Number of citations: 29 www.sciencedirect.com
D Teclechiel - 2008 - diva-portal.org
Polybrominated diphenyl ethers (PBDEs) make up an important class of brominated flame retardants. The present production is mainly concentrated to DecaBDE but until recently also …
Number of citations: 4 www.diva-portal.org
A Christiansson - 2008 - diva-portal.org
Adding chemicals to materials to decrease flammability can be dated back to as early as 450 BC when the Egyptians used alum to reduce flammability of wood. Almost 2500 years later …
Number of citations: 1 www.diva-portal.org
JR Parsons, E Skoczynska, H Djuma… - Abstract from “The …, 2007 - researchgate.net
Over the last few years concern has arisen over the environmental fate and effects of brominated flame retardants. Polybrominated diphenyl ether (PBDE) flame retardants in the aquatic …
Number of citations: 5 www.researchgate.net
MY Ahn, TR Filley, CT Jafvert, L Nies… - … science & technology, 2006 - ACS Publications
The photodebromination of decabromodiphenyl ether (BDE-209) adsorbed onto six different solid matrixes was investigated in sunlight and by irradiation with 350 ± 50 nm lamps (four …
Number of citations: 304 pubs.acs.org
J Bezares-Cruz, CT Jafvert, I Hua - Environmental Science & …, 2004 - ACS Publications
Decabromodiphenyl ether (BDE209) is a widely used flame retardant, yet information regarding its environmental transformation rates and pathways are largely unknown. Because …
Number of citations: 352 pubs.acs.org
Y Shih, CK Wang - Journal of hazardous materials, 2009 - Elsevier
Polybromodiphenyl ethers (PBDEs) are widely used flame retardant additives and have been mainly used in polymers for many plastic and electronic products. PBDEs have been found …
Number of citations: 145 www.sciencedirect.com
C Shi, Y Hu, T Kobayashi, N Zhang, H Kuramochi… - Bioresource …, 2019 - Elsevier
In this study, a 200-day deca-brominated diphenyl ether (deca-BDE) degradation activity experiment was carried out, using consumer-use curtain material as the substrate. During the …
Number of citations: 12 www.sciencedirect.com
P Serôdio, MS Cabral, JMF Nogueira - Journal of Chromatography A, 2007 - Elsevier
Stir bar sorptive extraction and liquid desorption (LD) followed by large volume injection and capillary gas chromatography coupled to mass spectrometry (SBSE-LD-LVI-GC-MS), had …
Number of citations: 91 www.sciencedirect.com
YM Kuo, MS Sepúlveda, TM Sutton, HG Ochoa-Acuna… - Ecotoxicology, 2010 - Springer
Decabromodiphenyl ether (BDE 209) is the main congener in the commonly used commercial flame retardant mixture, “deca-BDE”. There is evidence showing that fish can debrominate …
Number of citations: 28 link.springer.com

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